molecular formula C15H13FO3 B6402926 3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid CAS No. 1261907-84-9

3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid

Cat. No.: B6402926
CAS No.: 1261907-84-9
M. Wt: 260.26 g/mol
InChI Key: MCKTYYQYMWAKTB-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative, such as 5-fluoro-2-methoxyphenylboronic acid, and a halogenated benzoic acid derivative under palladium catalysis. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining optimal reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-11(4-3-5-12(9)15(17)18)13-8-10(16)6-7-14(13)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKTYYQYMWAKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690208
Record name 5'-Fluoro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-84-9
Record name 5'-Fluoro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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